5-Bromo-6-ethoxypyridin-3-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Bromo-6-ethoxypyridin-3-amine hydrochloride is C7H10BrClN2O . The molecular weight is 253.52400 .Physical And Chemical Properties Analysis
5-Bromo-6-ethoxypyridin-3-amine hydrochloride has a molecular weight of 253.52 g/mol . The exact density, boiling point, and melting point are not available . It is a stable compound that is sensitive to moisture and should be stored in a cool and dry place.Scientific Research Applications
Amination Reactions
The amination of bromo-derivatives of pyridines, including compounds similar to 5-Bromo-6-ethoxypyridin-3-amine, has been studied for understanding reaction mechanisms and developing synthetic methods. For example, the amination of 3-bromo-4-ethoxypyridine with potassium amide in liquid ammonia yields 2-amino-4-ethoxypyridine and 2-amino-5-bromo-4-ethoxypyridine, possibly involving pyridyne intermediates (Pieterse & Hertog, 2010). This research helps in understanding the reactivity and selectivity of amination reactions.
Chemoselective Functionalization
Selective amination of polyhalopyridines has been demonstrated using palladium-Xantphos complex catalysis, showcasing the high yield and excellent chemoselectivity of the process. This includes the selective transformation of bromo-chloro-fluoropyridines to their amino counterparts, highlighting the potential of 5-Bromo-6-ethoxypyridin-3-amine hydrochloride in specific functionalization reactions (Ji, Li, & Bunnelle, 2003).
Synthetic Applications
The synthesis and reactivity of bromo-derivatives of ethoxypyridines have been explored, where reactions with hydrochloric acid solution lead to various chloro and hydroxy derivatives. This work provides insights into the transformation possibilities of compounds like 5-Bromo-6-ethoxypyridin-3-amine hydrochloride under different conditions, offering pathways for creating new molecules (Hertog & Bruyn, 2010).
Copper Catalyzed Aminations
Copper catalysis has been utilized for the amination of aryl halides, including bromopyridines, under mild conditions. This method, featuring low catalyst loading and mild reaction temperatures, provides a sustainable approach to synthesizing aminopyridines, which can be related to the potential transformations of 5-Bromo-6-ethoxypyridin-3-amine hydrochloride (Lang, Zewge, Houpis, & Volante, 2001).
Mechanistic Studies and Intermediate Formation
Research has also focused on the mechanisms of bromination and amination reactions, including the formation of intermediates like pyridynes, which are crucial for understanding the reactivity and pathways of pyridine derivatives. This includes investigations into the rearrangements and intermediate formations in reactions involving bromo- and ethoxypyridines (Pieterse & Hertog, 2010).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention .
properties
IUPAC Name |
5-bromo-6-ethoxypyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-2-11-7-6(8)3-5(9)4-10-7;/h3-4H,2,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTHWCZHOIPCGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675102 | |
Record name | 5-Bromo-6-ethoxypyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-ethoxypyridin-3-amine hydrochloride | |
CAS RN |
1187386-05-5 | |
Record name | 3-Pyridinamine, 5-bromo-6-ethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-ethoxypyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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